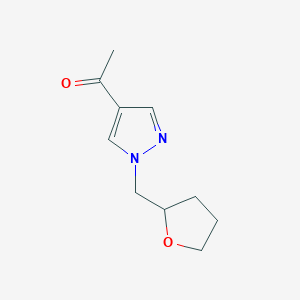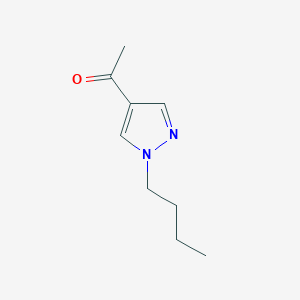![molecular formula C12H13N3O2 B1468059 1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1491833-09-0](/img/structure/B1468059.png)
1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, also known as DMTTC, is a synthetic organic compound belonging to the triazole family. It has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. DMTTC has a wide range of uses, such as in the synthesis of drugs and other compounds, as a catalyst in organic synthesis, and in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Luminescent Properties and Ionic Conductivity
Research on supramolecular metal–organic frameworks (SMOFs) utilizing the sodium salt of the anionic 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate ligand has highlighted its importance in creating materials with unique luminescent properties and ionic conductivity. These SMOFs show enhanced emission upon crystallization, attributed to the specific dielectric environment within the crystal structure. The luminescent properties of these compounds have potential applications in optoelectronic devices and sensors, leveraging their ionic conductivity for various technological applications (Narea et al., 2020).
Water Decontamination
Triazole derivatives have been synthesized with the potential for water decontamination, showing the versatility of this compound in environmental applications. Specifically, s-Triazole derivatives have been developed for the removal of heavy metal ions and inorganic anions from aqueous solutions. These compounds exhibited up to 76.29% effectiveness for metal ions and up to 100% for inorganic anions, demonstrating their promising capabilities as adsorbents for water remediation (Hozien et al., 2021).
Luminescence Sensing
Another intriguing application involves the use of dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks. These materials have been synthesized for luminescence sensing of benzaldehyde derivatives. Their unique structure allows for selective sensitivity to these chemicals, making them potential candidates for fluorescence sensors in chemical analysis and environmental monitoring (Shi et al., 2015).
Propiedades
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-3-4-10(5-9(8)2)6-15-7-11(12(16)17)13-14-15/h3-5,7H,6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFAMEYGGDIOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=C(N=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467978.png)
![1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467981.png)

![2-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467983.png)

![{4-[(6-Methylpyridazin-3-yl)oxy]cyclohexyl}amine](/img/structure/B1467986.png)
![[4-(Quinoxalin-2-yloxy)cyclohexyl]amine](/img/structure/B1467987.png)

![[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467991.png)
![1-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467993.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467994.png)


